![molecular formula C13H28GeO3 B14508352 Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane CAS No. 63288-68-6](/img/structure/B14508352.png)
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane is an organogermanium compound characterized by the presence of an oxirane (epoxide) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane typically involves the reaction of triethylgermanium chloride with a suitable epoxide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and characterization using techniques like NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced under specific conditions to yield different organogermanium derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-germanium bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
相似化合物的比较
Similar Compounds
Triethylgermanium chloride: A precursor in the synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane.
Organosilicon compounds: Similar in structure and reactivity, often used in similar applications.
Organotin compounds: Another class of organometallic compounds with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of both germanium and an epoxide group in its structure.
属性
CAS 编号 |
63288-68-6 |
|---|---|
分子式 |
C13H28GeO3 |
分子量 |
304.99 g/mol |
IUPAC 名称 |
triethyl-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]germane |
InChI |
InChI=1S/C13H28GeO3/c1-4-14(5-2,6-3)7-8-15-9-10-16-11-13-12-17-13/h13H,4-12H2,1-3H3 |
InChI 键 |
RFDUGVZQTUJGGJ-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)CCOCCOCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


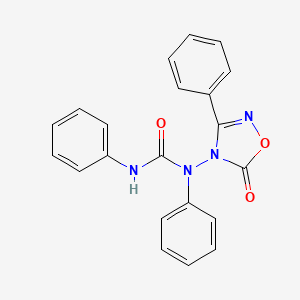
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
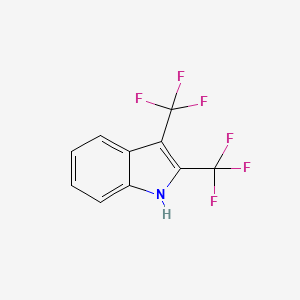
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
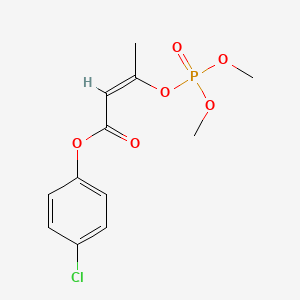
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
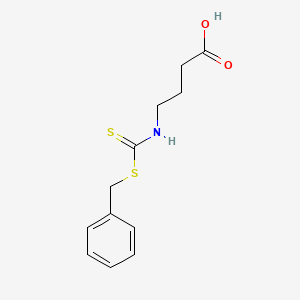
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
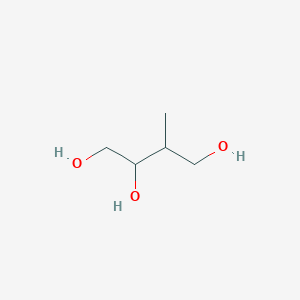
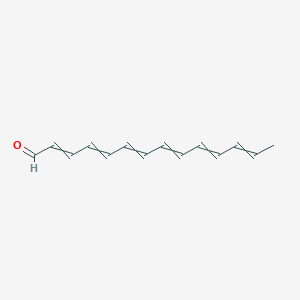
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

